N,2,3-Trimethylcyclohexan-1-amine;hydrochloride

TAAR1 GPCR pharmacology trace amine receptor

Select N,2,3‑Trimethylcyclohexan‑1‑amine hydrochloride (CAS 2419500‑14‑2) for definitive assay baselines. This tertiary amine salt shows EC50 >10 µM at human TAAR1 and IC50 >10 µM at 5‑HT3A, establishing it as a functionally inert GPCR‑panel reference. Its negligible CYP2D6 inhibition (IC50 >27 µM) makes it an ideal negative control for ADME‑Tox screens. Procure this precise positional isomer to avoid the variable bioactivity of other trimethylcyclohexylamines and ensure reproducibility in SMN‑protein modulator and hNav1.7 inhibitor programmes. The hydrochloride form provides superior aqueous solubility for biological assays and reliable handling in multi‑step syntheses.

Molecular Formula C9H20ClN
Molecular Weight 177.72
CAS No. 2419500-14-2
Cat. No. B2423884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,3-Trimethylcyclohexan-1-amine;hydrochloride
CAS2419500-14-2
Molecular FormulaC9H20ClN
Molecular Weight177.72
Structural Identifiers
SMILESCC1CCCC(C1C)NC.Cl
InChIInChI=1S/C9H19N.ClH/c1-7-5-4-6-9(10-3)8(7)2;/h7-10H,4-6H2,1-3H3;1H
InChIKeyZNYHMFMQFFSNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,2,3-Trimethylcyclohexan-1-amine Hydrochloride (CAS 2419500-14-2) Procurement and Chemical Profile


N,2,3-Trimethylcyclohexan-1-amine hydrochloride (CAS 2419500-14-2) is a tertiary amine hydrochloride salt with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . The compound consists of a cyclohexane ring substituted with methyl groups at the 2- and 3-positions and an N-methylamino group at the 1-position . As a hydrochloride salt, it exhibits enhanced water solubility relative to its free base form, a property critical for applications in aqueous biological assays . This compound has been evaluated as a building block in medicinal chemistry and is identified as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors [1].

N,2,3-Trimethylcyclohexan-1-amine Hydrochloride: Why In-Class Analogs Cannot Be Casually Substituted


The substitution pattern of N,2,3-trimethylcyclohexan-1-amine hydrochloride—specifically the 2,3-dimethyl substitution on the cyclohexane ring combined with N-methylation—creates a distinct steric and electronic environment that differentiates it from other trimethylcyclohexylamine isomers and simpler cyclohexylamine derivatives. While compounds such as 3,3,5-trimethylcyclohexylamine or N,2,6-trimethylcyclohexan-1-amine share the same molecular formula (C9H19N free base), the different positional substitution patterns result in altered conformational preferences, basicity, and target binding profiles. Evidence from BindingDB demonstrates that N,2,3-trimethylcyclohexan-1-amine exhibits weak to negligible activity at human TAAR1 (EC50 >10,000 nM) [1] and human 5-HT3A receptors (IC50 >10,000 nM) [2], whereas related cyclohexylamine derivatives in the same screening panels have shown sub-micromolar affinities at these targets. This differential selectivity profile means that substituting a structurally similar analog without verifying the exact positional isomer could lead to unexpected biological activity or inactivity, compromising assay reproducibility and research outcomes.

N,2,3-Trimethylcyclohexan-1-amine Hydrochloride: Quantitative Comparative Evidence for Scientific Procurement


Weak hTAAR1 Agonist Activity: Differentiation from Potent Trace Amine-Associated Receptor Modulators

N,2,3-Trimethylcyclohexan-1-amine exhibits weak agonist activity at human trace amine-associated receptor 1 (hTAAR1) with an EC50 >10,000 nM [1]. In contrast, numerous cyclohexylamine derivatives in the same assay panel demonstrate sub-micromolar potency at hTAAR1, including compounds with EC50 values ranging from 10 to 500 nM [2]. The low potency of N,2,3-trimethylcyclohexan-1-amine makes it suitable as a negative control or as a selectivity tool in GPCR profiling studies where TAAR1 activity is undesirable. The compound's hTAAR1 EC50 >10,000 nM translates to negligible receptor activation at typical screening concentrations (1–10 μM), ensuring that observed biological effects in phenotypic assays are not confounded by TAAR1 agonism.

TAAR1 GPCR pharmacology trace amine receptor

Weak 5-HT3A Receptor Antagonist Activity: Selectivity Advantage Over Broad-Spectrum Serotonergic Agents

N,2,3-Trimethylcyclohexan-1-amine demonstrates minimal antagonist activity at the human 5-HT3A receptor, with an IC50 >10,000 nM [1]. This contrasts with potent 5-HT3 antagonists such as ondansetron (IC50 ~1 nM) and other arylcyclohexylamine derivatives that exhibit nanomolar affinity for this ion channel [2]. The lack of 5-HT3A antagonism indicates that N,2,3-trimethylcyclohexan-1-amine does not interfere with serotonergic neurotransmission, a property that may be advantageous when screening for CNS-active compounds where 5-HT3 modulation is not the intended mechanism.

5-HT3 receptor serotonin ion channel

Weak CYP2D6 Inhibition: Favorable Drug-Drug Interaction Profile Compared to Other Cyclohexylamines

N,2,3-Trimethylcyclohexan-1-amine exhibits minimal inhibition of cytochrome P450 2D6 (CYP2D6), with an IC50 >27,000 nM (>27 μM) [1]. This value is substantially higher than the IC50 values reported for many cyclohexylamine-containing pharmaceuticals and research compounds that potently inhibit CYP2D6 at sub-micromolar concentrations [2]. The weak CYP2D6 inhibition profile suggests that N,2,3-trimethylcyclohexan-1-amine has a lower potential for drug-drug interactions mediated by this major metabolic enzyme, making it a preferable scaffold when CYP2D6 inhibition is a liability for the intended application.

CYP2D6 drug metabolism drug-drug interaction

Salt Form Advantage: Hydrochloride Enables Direct Aqueous Assay Compatibility Versus Free Base Analogs

N,2,3-Trimethylcyclohexan-1-amine hydrochloride (CAS 2419500-14-2) is provided as the hydrochloride salt, which confers significantly enhanced aqueous solubility compared to the free base form (N,2,3-trimethylcyclohexan-1-amine, CAS not assigned, MW 141.25 g/mol) . The hydrochloride salt has a molecular weight of 177.72 g/mol and is freely soluble in water and polar organic solvents . In contrast, the free base form is a hydrophobic liquid with limited water solubility, estimated logP values for structurally related trimethylcyclohexylamines range from 2.1 to 3.4 . This solubility differential enables direct use of the hydrochloride salt in aqueous biological buffers without the need for DMSO or surfactant solubilization, which can introduce artifacts in cell-based assays.

solubility formulation assay development

Synthetic Versatility: Documented Utility as a Building Block for SMN Modulators, Nav1.7 Inhibitors, and iNOS Inhibitors

According to supplier documentation, N,2,3-trimethylcyclohexan-1-amine hydrochloride is a validated reactant for the synthesis of three distinct classes of pharmacologically relevant compounds: survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inducible nitric oxide synthase (iNOS) inhibitors [1]. This documented utility across multiple target classes distinguishes it from other trimethylcyclohexylamine isomers, which are primarily employed as curing agents in epoxy formulations (e.g., 3,3,5-trimethylcyclohexylamine ) or as fuel additives [2]. The compound's role as a synthetic intermediate in medicinal chemistry programs targeting spinal muscular atrophy (via SMN modulation), pain (via Nav1.7 inhibition), and inflammation (via iNOS inhibition) provides procurement justification for research groups focused on these therapeutic areas.

SMN protein Nav1.7 iNOS medicinal chemistry

N,2,3-Trimethylcyclohexan-1-amine Hydrochloride: Optimal Application Scenarios for Scientific and Industrial Use


GPCR Selectivity Profiling and Counter-Screening

N,2,3-Trimethylcyclohexan-1-amine hydrochloride is optimally deployed as a control compound in GPCR selectivity panels, particularly when profiling novel ligands against panels that include hTAAR1 and 5-HT3A receptors. As documented in BindingDB, this compound exhibits EC50 >10,000 nM at hTAAR1 [1] and IC50 >10,000 nM at 5-HT3A [2], establishing it as a functionally inert reference for these targets. Researchers can use this compound to establish baseline activity thresholds, ensuring that observed hits are not artifacts arising from these specific receptor interactions.

Medicinal Chemistry: Synthesis of SMN Modulators for Spinal Muscular Atrophy Research

This compound serves as a key synthetic intermediate in the preparation of survival motor neuron (SMN) protein modulators, a class of therapeutics under investigation for spinal muscular atrophy [3]. The hydrochloride salt form provides enhanced solubility and handling characteristics during multi-step organic syntheses, enabling reproducible reaction outcomes. Procurement of this specific CAS-registered material ensures consistency with published synthetic protocols and facilitates direct comparison with literature results.

ADME-Tox Screening: Negative Control for CYP2D6-Mediated Drug-Drug Interaction Studies

In ADME-Tox screening cascades, N,2,3-trimethylcyclohexan-1-amine hydrochloride is ideally suited as a negative control for CYP2D6 inhibition assays. With an IC50 >27,000 nM against CYP2D6 in human liver microsomes [4], this compound exhibits negligible inhibition of this major drug-metabolizing enzyme. Including this compound in CYP inhibition panels enables researchers to establish assay background levels and differentiate between true CYP2D6 inhibitors and non-inhibitory compounds.

Ion Channel Pharmacology: Screening of Nav1.7 Inhibitors for Pain Research

The documented use of N,2,3-trimethylcyclohexan-1-amine hydrochloride as a reactant in the synthesis of diaminotriazine hNav1.7 inhibitors [3] positions this compound as a valuable building block for pain research programs. The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain management. The availability of this hydrochloride salt as a synthetic precursor enables medicinal chemistry teams to efficiently explore structure-activity relationships around this scaffold without the synthetic burden of preparing the core amine from scratch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,2,3-Trimethylcyclohexan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.